
4-(2-Methylquinolin-7-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylquinolin-7-yl)butan-2-one is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylquinolin-7-yl)butan-2-one typically involves the reaction of 2-methylquinoline with butanone under specific conditions. One common method includes the use of methyl iodide in an ethanol solution in the presence of sodium ethylate . The reaction proceeds with the formation of benzene ring-substituted 4-(2-methyl-4-(methylsulfanyl)quinolin-3-yl)butan-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylquinolin-7-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce various hydroquinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-(2-Methylquinolin-7-yl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Methylquinolin-7-yl)butan-2-one involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to their biological effects. The specific pathways and targets depend on the derivative and its modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxy-4-methylquinolin-3-yl)butan-2-one: Another quinoline derivative with similar chemical properties.
4-(2-Methyl-4-(methylsulfanyl)quinolin-3-yl)butan-2-one: A closely related compound with a methylsulfanyl group.
Uniqueness
4-(2-Methylquinolin-7-yl)butan-2-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
4-(2-methylquinolin-7-yl)butan-2-one |
InChI |
InChI=1S/C14H15NO/c1-10-3-7-13-8-6-12(5-4-11(2)16)9-14(13)15-10/h3,6-9H,4-5H2,1-2H3 |
InChI-Schlüssel |
CTYMUWVGSBYUTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
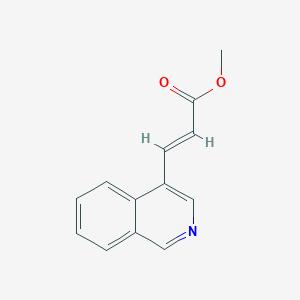
![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)

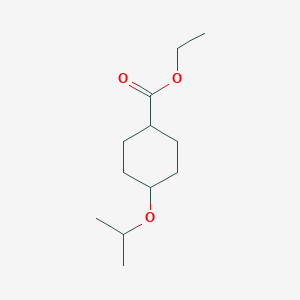
![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)

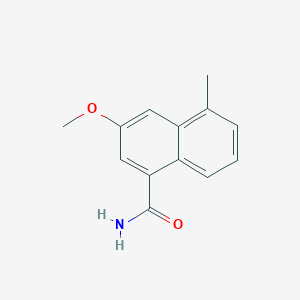
![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)
![4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one](/img/structure/B11890876.png)
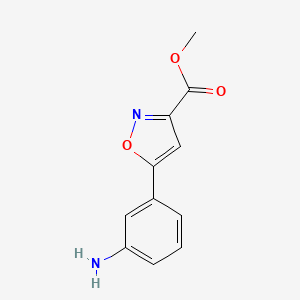
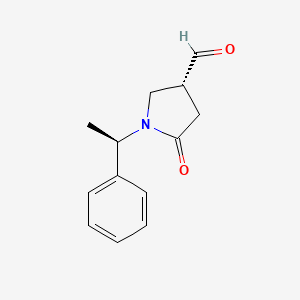
![1-Benzyl-1-azaspiro[4.4]non-6-ene](/img/structure/B11890904.png)
